molecular formula C23H20Br2N2O3 B2824742 methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate CAS No. 313267-11-7

methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate

Cat. No.: B2824742
CAS No.: 313267-11-7
M. Wt: 532.232
InChI Key: SWCSRDXYURFOKT-UHFFFAOYSA-N
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Description

Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and benzamido groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-bromo-2-aminobenzoic acid with 2-bromobenzoyl chloride to form 2-(2-bromobenzamido)-5-bromobenzoic acid. This intermediate is then reacted with phenylmethylamine and methyl chloroacetate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate involves its interaction with specific molecular targets. The bromine atoms and benzamido groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • 2-bromo-4-methoxy-3-methylbenzene diazonium chloride
  • Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate

Uniqueness

Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate is unique due to its specific combination of bromine atoms and benzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Br2N2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCSRDXYURFOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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